molecular formula C19H22BrN5O2S B10912805 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B10912805
M. Wt: 464.4 g/mol
InChI Key: LKKXHYZKYJJNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a benzothieno[2,3-d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE typically involves multi

Properties

Molecular Formula

C19H22BrN5O2S

Molecular Weight

464.4 g/mol

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide

InChI

InChI=1S/C19H22BrN5O2S/c1-9-5-6-13-15(7-9)28-18-16(13)19(27)25(12(4)21-18)23-17(26)11(3)24-8-14(20)10(2)22-24/h8-9,11H,5-7H2,1-4H3,(H,23,26)

InChI Key

LKKXHYZKYJJNAF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)NC(=O)C(C)N4C=C(C(=N4)C)Br

Origin of Product

United States

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